molecular formula C7H12ClNO2 B2856744 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride CAS No. 1803606-19-0

2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride

Cat. No.: B2856744
CAS No.: 1803606-19-0
M. Wt: 177.63
InChI Key: KGINWMUIJHKRHW-UHFFFAOYSA-N
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Description

2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride is an organic compound with the molecular formula C7H12ClNO2 and a molecular weight of 177.63 g/mol This compound is characterized by its spirocyclic structure, which includes an oxazolidinone ring fused to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a piperidine derivative with an oxazolidinone precursor in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to 50°C .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction conditions, including temperature, pressure, and reactant concentrations. The final product is typically purified through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-oxa-7-azaspiro[4.4]nonan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-6-7(2-4-10-6)1-3-8-5-7;/h8H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGINWMUIJHKRHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCOC2=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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